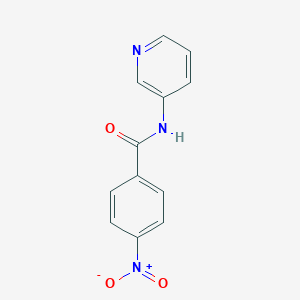

Pyridine, 3-(p-nitrobenzamido)-

Description

Pyridine, 3-(p-nitrobenzamido)- is a pyridine derivative featuring a p-nitrobenzamido substitution at the 3-position of the pyridine ring. This compound is structurally characterized by a planar pyridine core conjugated with a nitro-substituted benzamide group, which confers unique electronic and steric properties. These analogs, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, share critical pharmacophoric features (e.g., aromatic cores and basic amine substituents) that enhance binding to epigenetic targets like LSD1 .

Properties

CAS No. |

13313-18-3 |

|---|---|

Molecular Formula |

C12H9N3O3 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

4-nitro-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-10-2-1-7-13-8-10)9-3-5-11(6-4-9)15(17)18/h1-8H,(H,14,16) |

InChI Key |

DRCKREXMVGWWIE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

13313-18-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LSD1 Inhibitors with Pyridine Scaffolds

Several pyridine-containing LSD1 inhibitors demonstrate high potency and selectivity. Key examples include:

Compound 2 (Chart 1 in ):

- Structure : Features a pyridine core with a piperidin-4-ylmethyl group and cyclopropylamine moiety.

- Activity: IC₅₀ = 62 nM against LSD1, >1,500-fold selectivity over monoamine oxidases (MAOs) .

- Mechanism : Acts as a competitive inhibitor by binding to the FAD cofactor and interacting with residues Asp555 and Tyr761 in the LSD1 active site .

Compound 5 ():

- Structure : Retains the pyridine core but replaces cyclopropylamine with a pyrazine ring.

- Activity : Ki = 2.3 μM against LSD1, weaker than Compound 2 due to reduced hydrophobic interactions .

Pyridine, 3-(p-nitrobenzamido)- :

- Hypothesized Properties : The p-nitrobenzamido group may enhance π-π stacking with aromatic residues (e.g., FAD) but could reduce solubility compared to piperidine-containing analogs.

Table 1: Comparison of Pyridine-Based LSD1 Inhibitors

Key Research Findings and Implications

- Selectivity Trends : Piperidine-substituted pyridines achieve high LSD1 selectivity (>160-fold over MAOs) due to steric exclusion from MAO active sites . The p-nitrobenzamido group’s larger footprint may further enhance selectivity but requires validation.

- Cellular Activity: Pyridine-based inhibitors (e.g., Compound 2) show EC₅₀ values as low as 280 nM in leukemia cells, with minimal toxicity to normal cells . The nitro group in the target compound could modulate cellular uptake via polarity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.